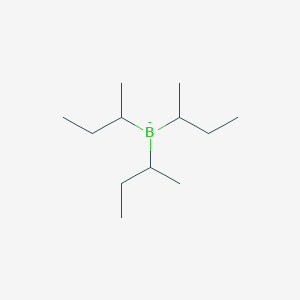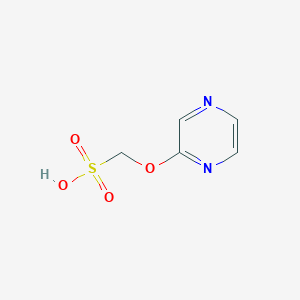
Sulphomethoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphomethoxypyrazine is a sulfonamide antibiotic used primarily for the treatment of bacterial infections and malaria. It is a long-acting plasma-bound sulfonamide that is effective against a wide range of gram-positive and gram-negative organisms . This compound is known for its ability to inhibit bacterial multiplication by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle .
Vorbereitungsmethoden
The synthesis of sulphomethoxypyrazine involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrazine derivatives under specific conditions. The process may include steps such as diazotization, coupling, and cyclization . Industrial production methods often involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Sulphomethoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Wissenschaftliche Forschungsanwendungen
Sulphomethoxypyrazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of sulfonamides and their interactions with other chemicals.
Biology: Researchers use it to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is employed in the treatment of respiratory and urinary tract infections, as well as malaria.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
Sulphomethoxypyrazine exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This inhibition prevents the binding of p-aminobenzoic acid, a substrate necessary for the synthesis of folic acid in bacteria . By blocking this pathway, the compound effectively halts bacterial growth and multiplication.
Vergleich Mit ähnlichen Verbindungen
Sulphomethoxypyrazine is similar to other sulfonamide antibiotics, such as:
Sulfamethoxypyridazine: Used for treating gonorrhea, inflammation, and bronchitis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.
What sets this compound apart is its long-acting nature and its effectiveness against a broad spectrum of bacteria, making it a valuable tool in both clinical and research settings .
Eigenschaften
Molekularformel |
C5H6N2O4S |
|---|---|
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
pyrazin-2-yloxymethanesulfonic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-3-6-1-2-7-5/h1-3H,4H2,(H,8,9,10) |
InChI-Schlüssel |
ZMZPUTWQFPSISZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)OCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



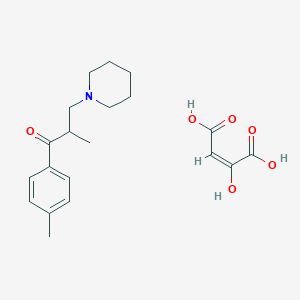

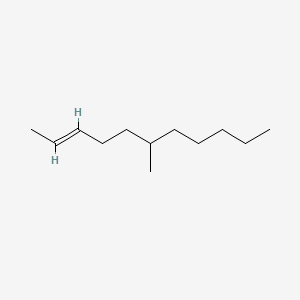
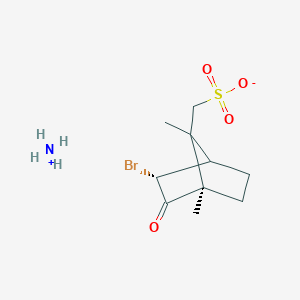
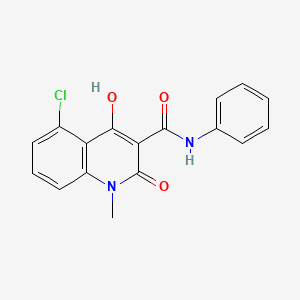


![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

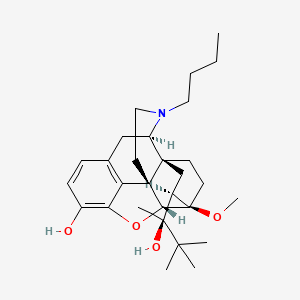
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
